molecular formula C7H14ClN B6222893 rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride CAS No. 2763584-72-9

rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride

Cat. No. B6222893
CAS RN: 2763584-72-9
M. Wt: 147.6
InChI Key:
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Description

Rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride, also known as rac-Methamphetamine hydrochloride (rac-MAHCl), is a synthetic stimulant drug that has been used in a variety of scientific research applications. Rac-MAHCl is an isomer of methamphetamine, and is a derivative of phenethylamine, a naturally-occurring organic compound. Rac-MAHCl has a wide range of pharmacological effects, including central nervous system stimulation, increased alertness, and euphoria. As a result, it has been used in research studies to investigate its effects on behavior, physiology, and biochemistry.

Mechanism of Action

Rac-MAHCl acts as a central nervous system stimulant. It works by increasing the activity of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. These neurotransmitters are involved in the regulation of mood, alertness, and arousal. Rac-MAHCl also increases the release of serotonin, which is involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects
Rac-MAHCl has a variety of biochemical and physiological effects. It increases heart rate and blood pressure, and increases the release of hormones such as adrenaline and noradrenaline. It also increases the release of glutamate, an excitatory neurotransmitter, and decreases the release of GABA, an inhibitory neurotransmitter. Rac-MAHCl also increases the release of dopamine, which is involved in reward-seeking behavior.

Advantages and Limitations for Lab Experiments

Rac-MAHCl has several advantages for use in laboratory experiments. It is a safe and effective stimulant, and it is easy to obtain and use. It is also relatively inexpensive and can be used in a variety of research applications. However, there are some limitations to its use. Rac-MAHCl can cause physical and psychological dependence, and it can have serious side effects in some individuals.

Future Directions

Rac-MAHCl has potential therapeutic applications, and further research is needed to explore these possibilities. The effects of rac-MAHCl on the brain need to be studied in more detail, and the potential for abuse needs to be further investigated. Additionally, further research is needed to explore the effects of rac-MAHCl on behavior, physiology, and biochemistry. Finally, more research is needed to explore the potential for rac-MAHCl to be used as a therapeutic drug.

Synthesis Methods

Rac-MAHCl is produced synthetically, using a variety of methods. The most common method involves the reaction between phenethylamine and hydrochloric acid, followed by the addition of a methyl group to the resulting amine. Other methods involve the use of catalysts or solvents, such as dimethyl sulfoxide (DMSO), to facilitate the reaction.

Scientific Research Applications

Rac-MAHCl has been used in a variety of scientific research applications. It has been used to study the effects of stimulants on behavior, physiology, and biochemistry. It has also been used to study the effects of drugs on the central nervous system, as well as to investigate the potential therapeutic uses of stimulants.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride involves the cyclization of a precursor compound followed by quaternization with hydrochloric acid.", "Starting Materials": [ "4-methyl-2-pentanone", "paraformaldehyde", "ammonium acetate", "sodium cyanoborohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Condensation of 4-methyl-2-pentanone with paraformaldehyde in the presence of ammonium acetate to form 4-methyl-2-(formylmethyl)cyclohexanone", "Reduction of 4-methyl-2-(formylmethyl)cyclohexanone with sodium cyanoborohydride to form rac-(1R,4R,5R)-5-methyl-2-cyclohexen-1-ol", "Cyclization of rac-(1R,4R,5R)-5-methyl-2-cyclohexen-1-ol with sodium hydroxide in diethyl ether to form rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-3-one", "Quaternization of rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-3-one with hydrochloric acid in water to form rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride" ] }

CAS RN

2763584-72-9

Product Name

rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride

Molecular Formula

C7H14ClN

Molecular Weight

147.6

Purity

95

Origin of Product

United States

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